3,3,4,4,4-Pentafluorobutan-2-one

Catalog No.
S1892472
CAS No.
374-41-4
M.F
C4H3F5O
M. Wt
162.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,4,4,4-Pentafluorobutan-2-one

CAS Number

374-41-4

Product Name

3,3,4,4,4-Pentafluorobutan-2-one

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-one

Molecular Formula

C4H3F5O

Molecular Weight

162.06 g/mol

InChI

InChI=1S/C4H3F5O/c1-2(10)3(5,6)4(7,8)9/h1H3

InChI Key

ZHJANTJICQVKOI-UHFFFAOYSA-N

SMILES

CC(=O)C(C(F)(F)F)(F)F

Canonical SMILES

CC(=O)C(C(F)(F)F)(F)F

The exact mass of the compound 3,3,4,4,4-Pentafluorobutan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42726. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3,4,4,4-Pentafluorobutan-2-one (CAS 374-41-4), also known as pentafluoroethyl methyl ketone, is a specialized fluorinated building block utilized extensively in the synthesis of highly functionalized heterocycles and pharmaceutical precursors . As a liquid at standard room temperature (boiling point ~41.9 °C), it provides a stable, easily processable source of the pentafluoroethyl (-C2F5) moiety . Its primary procurement value lies in its ability to introduce a bulky, highly lipophilic, and electron-withdrawing fluorinated group into molecular scaffolds, activating the adjacent carbonyl for complex multi-component cyclizations and serving as a critical precursor for downstream bromination and cross-coupling reactions .

Substituting 3,3,4,4,4-pentafluorobutan-2-one with non-fluorinated analogs like 2-butanone or closely related fluorinated gases like 1,1,1-trifluoroacetone fundamentally alters both processability and downstream product efficacy . Standard alkyl ketones lack the extreme electron-withdrawing effect of the pentafluoroethyl group, which is required to sufficiently activate the carbonyl carbon for specialized multi-component domino cyclizations used to form oxazacycles and pyrimidines. Conversely, substituting with 1,1,1-trifluoroacetone introduces severe handling challenges due to its high volatility (boiling point ~22 °C) and yields final pharmaceutical intermediates with significantly different lipophilic volumes and metabolic stability profiles, rendering direct substitution unviable in validated synthetic routes[1].

Thermal Stability and Liquid-Phase Processability

3,3,4,4,4-Pentafluorobutan-2-one offers a significant handling advantage over its trifluoromethyl counterpart due to its higher boiling point . While 1,1,1-trifluoroacetone boils at approximately 22 °C, necessitating pressurized vessels or chilled reactor conditions to prevent evaporative losses, the pentafluoroethyl analog boils at 41.9 °C . This allows for standard liquid-phase handling and volumetric dispensing at room temperature, reducing equipment overhead during scale-up .

Evidence DimensionBoiling Point
Target Compound Data41.9 °C (liquid at standard room temperature)
Comparator Or Baseline1,1,1-Trifluoroacetone (~22 °C, highly volatile/gas boundary)
Quantified Difference+19.9 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Eliminates the need for specialized pressurized gas handling or extreme chilling during routine laboratory and industrial synthesis.

Carbonyl Activation for Multi-Component Domino Cyclizations

The strong inductive (-I) effect of the pentafluoroethyl group drastically increases the electrophilicity of the carbonyl carbon compared to non-fluorinated baselines [1]. In multi-component domino cyclizations (e.g., with ethyl trifluoropyruvate and amino alcohols), this activation enables the regioselective formation of highly substituted bicyclic γ-lactams and oxazacycles [1]. Standard alkyl methyl ketones like 2-butanone lack this electronic activation, leading to lower reactivity and different regiochemical outcomes under identical catalytic conditions.

Evidence DimensionCarbonyl Electrophilicity and Cyclization Reactivity
Target Compound DataHighly activated carbonyl enables regioselective oxazacycle/pyrimidine formation
Comparator Or Baseline2-Butanone (unactivated carbonyl)
Quantified DifferenceDistinct regiochemical pathways and required activation energy
ConditionsMulti-component cyclization with amino alcohols and ethyl trifluoropyruvate

Allows synthetic chemists to access unique, highly fluorinated heterocyclic scaffolds that cannot be synthesized using standard non-fluorinated ketones.

Lipophilic Volume Expansion in Phospholipase A2 Inhibitors

When used as a precursor (via its 1-bromo derivative) for synthesizing group VIA calcium-independent phospholipase A2 (iPLA2) inhibitors, the pentafluoroethyl group provides a critical structural vector [1]. Molecular dynamics and in vitro assays demonstrate that thioether fluoroketones derived from 3,3,4,4,4-pentafluorobutan-2-one achieve exceptional potency (99 ± 1% inhibition at tested concentrations), matching trifluoromethyl analogs but offering a larger lipophilic volume [1]. This expanded volume alters the interaction dynamics with the Asn658 residue in the enzyme's binding pocket, providing an alternative pharmacokinetic profile for drug development[1].

Evidence DimensioniPLA2 Enzyme Inhibition and Binding Volume
Target Compound Data99 ± 1% inhibition (with expanded -C2F5 lipophilic volume)
Comparator Or BaselineTrifluoromethyl analog (99 ± 1% inhibition, smaller -CF3 volume)
Quantified DifferenceEquivalent high potency but distinct steric/lipophilic interaction with Asn658
ConditionsIn vitro mixed micelle assay against human cytosolic GVIA iPLA2

Provides medicinal chemists with a highly potent, alternative fluorinated building block to tune the metabolic stability and lipophilicity of drug candidates without sacrificing target affinity.

Synthesis of Pentafluoroethyl-Substituted Heterocycles

Due to its highly electrophilic carbonyl, this compound is the optimal precursor for generating pentafluoroethyl-annulated pyrazoles, pyrimidines, and oxazacycles via multi-component condensation reactions, expanding available chemical space for pharmaceutical screening libraries [1].

Production of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one

Serves as the direct starting material for alpha-bromination, yielding 1-bromo-3,3,4,4,4-pentafluorobutan-2-one, a highly reactive alkylating agent used in cross-coupling reactions and the synthesis of complex thioether fluoroketones [2].

Development of Phospholipase A2 (iPLA2) Inhibitors

Utilized in medicinal chemistry to incorporate a pentafluoroethyl pharmacophore into iPLA2 inhibitors, leveraging its specific steric bulk and lipophilicity to optimize binding interactions with the enzyme's active site residues [2].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

374-41-4

Wikipedia

Methyl perfluoroethyl ketone

Dates

Last modified: 08-16-2023

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